molecular formula C17H20FN3O4 B11019710 1-cyclohexyl-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

1-cyclohexyl-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11019710
M. Wt: 349.4 g/mol
InChI Key: GIXRWIHUWZDICM-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide, also known by its chemical structure C₁₇H₁₈FN₃O₄ , is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Cyclohexylamine Derivative Formation:

Reaction Conditions::
  • Solvents: Commonly used solvents include dichloromethane, ethyl acetate, or acetonitrile.
  • Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Lewis acids or bases may be employed to facilitate the reactions.

Industrial Production:: Industrial-scale production methods involve optimization of the synthetic route for efficiency, yield, and safety. Continuous flow processes and automation enhance productivity.

Chemical Reactions Analysis

1-cyclohexyl-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide participates in various chemical reactions:

    Reduction: Reduction of the nitro group to an amino group using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophilic substitution reactions at the amide carbonyl group.

    Oxidation: Oxidation of the amine to the corresponding imine or imide.

Major products:

  • Reduction yields the corresponding amino compound.
  • Substitution leads to various derivatives with modified substituents.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological macromolecules.

    Industry: It could serve as a building block for other compounds.

Mechanism of Action

The precise mechanism of action remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related structures:

    Cyclohexylamines: Similar in the cyclohexyl moiety.

    Fluoro-substituted compounds: Compare with other fluoro-substituted molecules.

Properties

Molecular Formula

C17H20FN3O4

Molecular Weight

349.4 g/mol

IUPAC Name

1-cyclohexyl-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H20FN3O4/c18-14-7-6-13(21(24)25)9-15(14)19-17(23)11-8-16(22)20(10-11)12-4-2-1-3-5-12/h6-7,9,11-12H,1-5,8,10H2,(H,19,23)

InChI Key

GIXRWIHUWZDICM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F

Origin of Product

United States

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